N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea, also known as DASA-58, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It was first synthesized in 2007 by a team of researchers at the University of California, San Diego, and has since been studied extensively for its various applications.
Mechanism of Action
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves its ability to bind to the Hsp90 protein, which is responsible for regulating the function of various other proteins in the body. By inhibiting the activity of Hsp90, N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can disrupt the function of cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can have a variety of biochemical and physiological effects on the body. These include the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the suppression of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea in lab experiments is its specificity for the Hsp90 protein. This allows researchers to target specific pathways and processes in the body without affecting other areas. However, one limitation of using N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea. One area of interest is its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, researchers are exploring the use of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of new compounds based on the structure of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea, which could have even greater therapeutic potential.
Synthesis Methods
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves the reaction of 4-iodophenyl isocyanate with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea has been studied for its potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research involves its use in the treatment of cancer. Studies have shown that N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can inhibit the growth of cancer cells by targeting a specific protein known as Hsp90.
properties
IUPAC Name |
1-(4-iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6IN2O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-8-5-3-7(19)4-6-8/h3-6H,2H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJMQXDFJBZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.